Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a quinoline moiety via a carboxamide linkage. The molecule integrates two aromatic systems: a benzo[b]thiophene ring (a sulfur-containing heterocycle) and a quinoline scaffold substituted with a thiophene group at the 2-position. The ester functional group at the 2-position of the benzo[b]thiophene enhances its solubility and reactivity, making it a candidate for further chemical modifications or pharmacological studies.
Properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3S2/c1-29-24(28)22-21(15-8-3-5-10-19(15)31-22)26-23(27)16-13-18(20-11-6-12-30-20)25-17-9-4-2-7-14(16)17/h2-13H,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYWUQPEOBTYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving quinoline derivatives and thiophene moieties. The general synthetic route involves the formation of the carboxamide from a quinoline derivative and subsequent esterification to yield the final product. The molecular structure of the compound includes distinct functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, showcasing its potential as a therapeutic agent. Below are key findings from recent research.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. In vitro studies have demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective bactericidal activity, with some derivatives showing MIC values as low as 0.25 μg/mL.
| Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 18 |
| Escherichia coli | 0.50 | 15 |
Cytotoxicity
Cytotoxicity assays have been conducted on various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 0.06 to 0.17 µM, indicating potent activity against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.06 |
| HeLa | 0.14 |
| A549 | 0.17 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it has shown a reduction in inflammatory markers and cytokines, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study conducted by evaluated the antimicrobial efficacy of several derivatives of the compound, demonstrating that modifications to the thiophene ring significantly enhanced activity against resistant strains.
- Cytotoxicity Assessment : Another study reported by focused on the cytotoxic effects of related compounds in vitro, confirming that structural modifications could lead to improved potency against cancer cells.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives from the provided evidence, focusing on synthesis, stereochemistry, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Synthetic Complexity: The target compound’s synthesis likely parallels methods for benzo[b]thiophene derivatives, such as diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by coupling with quinoline-4-carboxylic acid derivatives . In contrast, benzothiazine analogs (e.g., compound 4a–p) require sulfonylation of anthranilic acids, which avoids competing reactions at multiple reactive centers .
Stereochemical Purity :
- While the target compound’s stereochemistry is undefined in the evidence, analogs like 5ec and 5hc exhibit high enantiomeric purity (>99%) via chiral HPLC, emphasizing the role of stereochemistry in bioactivity .
Functional Group Impact: Ester vs. Amide: The methyl ester in the target compound enhances hydrolytic stability compared to amide-containing analogs (e.g., 5er), which may exhibit higher reactivity but lower stability . Thiophene vs.
Thermal Stability :
- Melting points for similar compounds range widely (74–220°C), influenced by substituents. For example, benzyl esters (5hc, 125–127°C) exhibit higher melting points than methyl esters (5er, 78–80°C) due to increased molecular rigidity .
Spectroscopic Signatures :
- The target compound’s IR spectrum would differ from benzothiazine derivatives (e.g., 4a–p) by lacking S=O stretches (~1330 cm⁻¹) but retaining ester C=O (~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹) peaks .
Preparation Methods
Benzo[b]thiophene-2-carboxylic Acid Esterification
Benzo[b]thiophene-2-carboxylic acid is esterified using methanol under acidic conditions. For example, refluxing with concentrated sulfuric acid yields the methyl ester in >90% yield.
Table 1: Esterification Conditions
| Starting Material | Reagent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | Methanol | H₂SO₄ | Reflux | 3 h | 91% |
Introduction of the Amino Group at Position 3
Direct amination of benzo[b]thiophene-2-carboxylate is challenging due to electronic effects. A two-step nitration-reduction sequence is employed:
- Nitration : Treating the ester with nitric acid/sulfuric acid introduces a nitro group preferentially at position 3.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.
Table 2: Nitration and Reduction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 75% |
| Reduction | H₂ (1 atm), 10% Pd/C | Ethanol, 25°C, 12 h | 85% |
Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid
Friedländer Quinoline Synthesis
The Friedländer reaction couples 2-aminobenzaldehyde derivatives with ketones to form quinoline rings. For this target:
- Ketone Component : Thiophen-2-ylacetone enables thiophene introduction at position 2.
- Cyclization : In polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(thiophen-2-yl)quinoline-4-carboxylic acid after hydrolysis.
Table 3: Friedländer Reaction Optimization
| 2-Aminobenzaldehyde Derivative | Ketone | Acid Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Carboxy-2-aminobenzaldehyde | Thiophen-2-ylacetone | PPA | 120°C | 6 h | 68% |
Palladium-Catalyzed Cross-Coupling
An alternative route involves Suzuki-Miyaura coupling to install the thiophene group post-quinoline formation:
- 4-Bromoquinoline-2-carboxylic Acid : Synthesized via cyclization of 2-amino-5-bromobenzaldehyde with ethyl acetoacetate.
- Coupling : React with thiophen-2-ylboronic acid using Pd(PPh₃)₄/K₂CO₃ in toluene/water (80°C, 12 h).
Table 4: Suzuki Coupling Parameters
| Substrate | Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|---|
| 4-Bromoquinoline-2-carboxylic acid | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 72% |
Amide Bond Formation
Acid Chloride Activation
The quinoline-4-carboxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) under reflux. Subsequent reaction with methyl 3-aminobenzo[b]thiophene-2-carboxylate in the presence of triethylamine yields the target amide.
Table 5: Amidation Conditions
| Acid Component | Activation Reagent | Coupling Base | Solvent | Yield |
|---|---|---|---|---|
| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Oxalyl chloride | Et₃N | DCM | 65% |
Carbodiimide-Mediated Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0–25°C, improving yields to 78% by minimizing racemization.
Optimization and Characterization
Reaction Monitoring
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure intermediate purity. Nuclear magnetic resonance (NMR) confirms regiochemistry:
Q & A
Q. How can advanced synthetic biology approaches enhance the compound’s production for large-scale studies?
- Methodological Answer :
- Enzymatic Catalysis : Engineer cytochrome P450 variants for regioselective hydroxylation .
- Flow Chemistry : Optimize coupling reactions in continuous flow reactors for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
